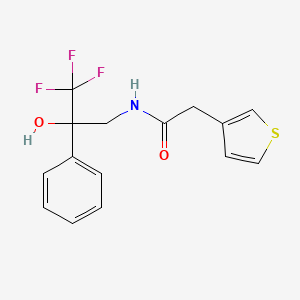
2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is an organic compound characterized by the presence of a thiophene ring, a trifluoromethyl group, and a hydroxyphenylpropyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.
Formation of the Hydroxyphenylpropyl Moiety: This step involves the reaction of a phenylpropyl halide with a hydroxylating agent to introduce the hydroxy group.
Acetamide Formation: The final step involves the reaction of the thiophene derivative with the hydroxyphenylpropyl compound in the presence of acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced acetamide derivatives.
Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other functional groups.
科学研究应用
Chemistry
In chemistry, 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the trifluoromethyl group and the hydroxyphenylpropyl moiety suggests that it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the hydroxyphenylpropyl moiety could contribute to specific interactions with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
作用机制
The mechanism of action of 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity to certain targets, while the hydroxyphenylpropyl moiety could facilitate specific interactions with proteins or other biomolecules.
相似化合物的比较
Similar Compounds
2-(Thiophen-3-yl)-N-(2-hydroxy-2-phenylpropyl)acetamide: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.
2-(Thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxypropyl)acetamide: Lacks the phenyl group, which could affect its interaction with biological targets.
2-(Thiophen-3-yl)-N-(3,3,3-trifluoro-2-phenylpropyl)acetamide: Lacks the hydroxy group, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of both the trifluoromethyl group and the hydroxyphenylpropyl moiety in 2-(thiophen-3-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide makes it unique. The trifluoromethyl group can enhance metabolic stability and bioavailability, while the hydroxyphenylpropyl moiety can facilitate specific interactions with biological targets, making this compound a versatile candidate for various applications.
属性
IUPAC Name |
2-thiophen-3-yl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2S/c16-15(17,18)14(21,12-4-2-1-3-5-12)10-19-13(20)8-11-6-7-22-9-11/h1-7,9,21H,8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEQEYBPODBLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CC2=CSC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
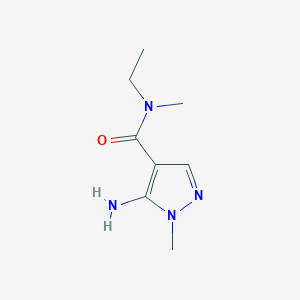
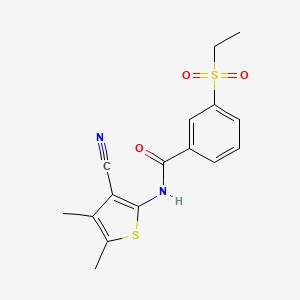
![N-[4-bromo-2-(3-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2757604.png)
![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2757605.png)
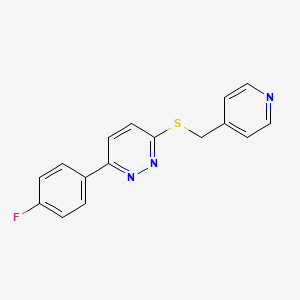
![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757610.png)
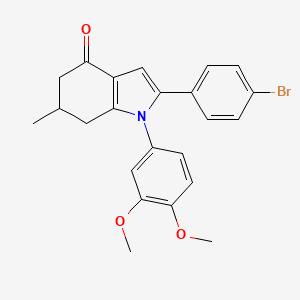
![1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2757614.png)
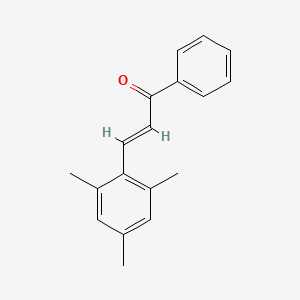
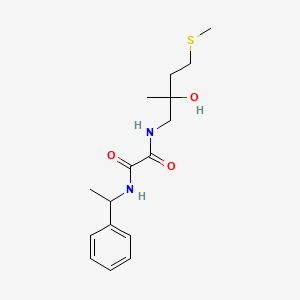
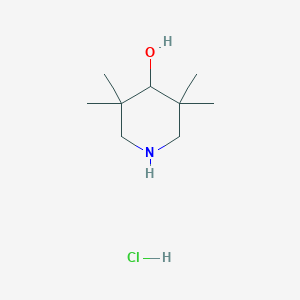
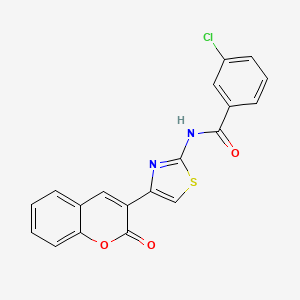
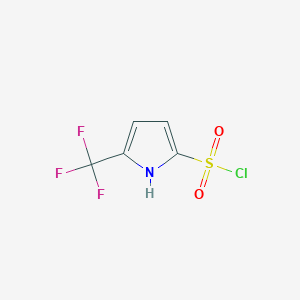
![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B2757621.png)
